molecular formula C25H23N3O2 B2582096 2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898417-15-7

2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No. B2582096
CAS RN: 898417-15-7
M. Wt: 397.478
InChI Key: YQQMFTFJTVSFJO-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as DMPI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMPI belongs to a class of compounds known as indolizines, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

Photoluminescent Materials

6-Amino-8-cyanobenzo[1, 2-b]indolizines, a class of photoluminescent materials, exhibit unique pH-dependent optical properties. They show a dramatic blue shift in fluorescence emission when protonated. This property is due to C-protonation and loss of aromaticity, not the anticipated N-protonation. These compounds are synthesized efficiently from indole-2-carboxaldehydes, allowing for various substitutions to tune optical and pH effects (Outlaw, Zhou, Bragg, & Townsend, 2016).

Synthesis of Fused Heterocyclic Compounds

Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate is used for preparing fused substituted 3-aminopyranones, quinolizin-4-one, and fused pyrimidin-4-ones. This synthesis demonstrates the versatility of similar compounds in creating a variety of heterocyclic compounds (Soršak, Stanovnik, & Grdadolnik, 1998).

Cytotoxicity Research

Studies on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have shown significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds offer potential insights for cancer research and treatment strategies (Hassan, Hafez, & Osman, 2014).

Application in Tropical Diseases

Isoxazoline indolizine amide compounds have been synthesized for potential application to tropical diseases. The strategic synthesis of indolizine core structures facilitates efficient derivatization, highlighting their importance in medicinal chemistry (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Dyeing and Biological Activities

Novel heterocyclic aryl monoazo organic compounds have been synthesized for dyeing polyester fibers. These compounds also exhibit antioxidant, antitumor, and antimicrobial activities. This demonstrates the dual utility of such compounds in both industrial applications and biological research (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

properties

IUPAC Name

2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)14-17(19)3/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQMFTFJTVSFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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